2-BromoDibenzosuberone
Description
2-Bromodibenzosuberone is a brominated derivative of dibenzosuberone, a tricyclic compound comprising two benzene rings fused to a seven-membered cycloheptenone ring.
Properties
Molecular Formula |
C15H11BrO |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
6-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one |
InChI |
InChI=1S/C15H11BrO/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9H,5-6H2 |
InChI Key |
RETMCOLKYGSMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-bromodibenzosuberone and related dibenzosuberone derivatives:
Key Findings:
Bromination Effects: Bromine at C2 (vs. Multi-brominated derivatives (e.g., 3,7-dibromo) show amplified steric hindrance, impacting binding affinity in biological systems .
Functional Group Synergy: Combining bromine with amine-containing groups (e.g., dimethylaminoethyloxyimino) enhances solubility and target specificity. For example, 3,7-dibromo derivatives with amine substituents demonstrate antipsychotic activity, likely due to dopamine receptor interactions .
Synthetic Utility : Brominated dibenzosuberones serve as intermediates for further functionalization. For instance, 2-bromo derivatives may undergo Suzuki-Miyaura coupling to introduce aryl groups, a strategy used in drug discovery .
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